molecular formula C9H9F3O B14468519 (2,2,2-Trifluoro-1-methoxyethyl)benzene CAS No. 65432-42-0

(2,2,2-Trifluoro-1-methoxyethyl)benzene

Cat. No.: B14468519
CAS No.: 65432-42-0
M. Wt: 190.16 g/mol
InChI Key: CPXCVHQRBSRBKE-UHFFFAOYSA-N
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Description

(2,2,2-Trifluoro-1-methoxyethyl)benzene is an organic compound with the molecular formula C9H9F3O It is characterized by the presence of a trifluoromethyl group attached to a methoxyethyl group, which is further bonded to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,2-Trifluoro-1-methoxyethyl)benzene can be achieved through several methods. One common approach involves the reaction of benzene with (2,2,2-trifluoro-1-methoxyethyl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are employed to produce the compound in bulk quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

(2,2,2-Trifluoro-1-methoxyethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of trifluoroacetophenone or trifluorobenzoic acid.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

(2,2,2-Trifluoro-1-methoxyethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2,2,2-Trifluoro-1-methoxyethyl)benzene involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2,2,2-Trifluoroethyl)benzene: Similar structure but lacks the methoxy group.

    (2,2,2-Trifluoro-1-methylethyl)benzene: Similar structure but with a different alkyl group.

Uniqueness

(2,2,2-Trifluoro-1-methoxyethyl)benzene is unique due to the presence of both trifluoromethyl and methoxy groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry.

Properties

CAS No.

65432-42-0

Molecular Formula

C9H9F3O

Molecular Weight

190.16 g/mol

IUPAC Name

(2,2,2-trifluoro-1-methoxyethyl)benzene

InChI

InChI=1S/C9H9F3O/c1-13-8(9(10,11)12)7-5-3-2-4-6-7/h2-6,8H,1H3

InChI Key

CPXCVHQRBSRBKE-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CC=C1)C(F)(F)F

Origin of Product

United States

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